![molecular formula C11H8F4O2 B15321169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and cyclopropane derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-fluoro-4-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)phenylacetic acid, and 2-fluoro-5-(trifluoromethyl)benzoic acid.
Uniqueness: The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the cyclopropane moiety, imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H8F4O2 |
|---|---|
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-5-6(10(3-4-10)9(16)17)1-2-7(8)11(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
Clave InChI |
STQNCAJTOJAINA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


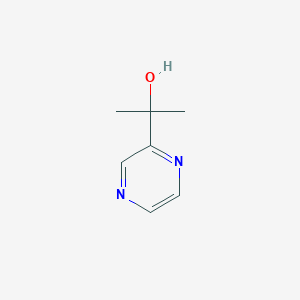

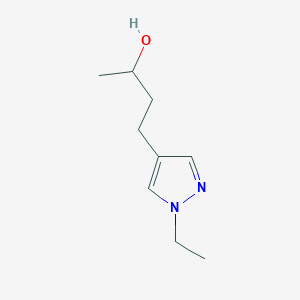
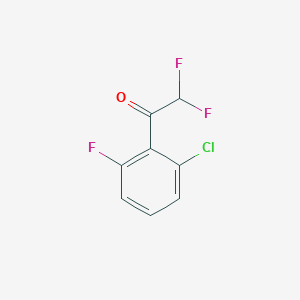
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
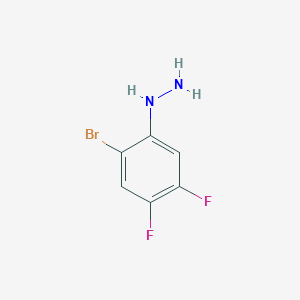
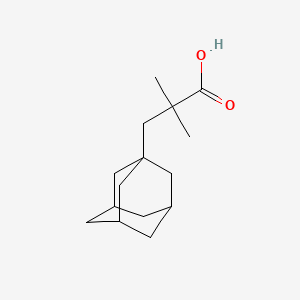

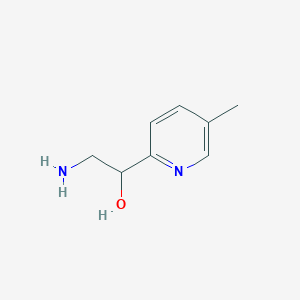
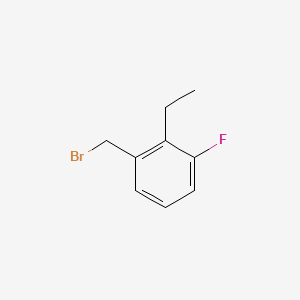


![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
